molecular formula C9H13N3O2 B2817903 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol CAS No. 2139748-86-8

4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol

Cat. No.: B2817903
CAS No.: 2139748-86-8
M. Wt: 195.222
InChI Key: KYZRHXAWAPMXEQ-UHFFFAOYSA-N
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Description

4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol is a chemical compound of interest in pharmaceutical and chemical research. It features a pyrazine ring, a heterocycle known for its role in various biologically active molecules . The structure combines this nitrogen-rich aromatic system with a tetrahydrofuran (oxolane) ring, a common scaffold in medicinal chemistry, via a methylamino linker. This molecular architecture makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. Compounds with similar hybrid structures, combining heteroaromatic systems like pyrazines and imidazoles with saturated oxygen or nitrogen heterocycles, have been investigated for a range of biological activities, including as potential treatments for cancers and immune-mediated diseases . Researchers can utilize this reagent in coupling reactions, as a precursor for further functionalization, or in the exploration of structure-activity relationships (SAR). The presence of both hydrogen bond donor and acceptor groups suggests potential for molecular recognition. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[methyl(pyrazin-2-yl)amino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12(7-5-14-6-8(7)13)9-4-10-2-3-11-9/h2-4,7-8,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZRHXAWAPMXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of N Substituted Pyrazinyl Amino Oxolane Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would confirm the number of distinct proton environments and their connectivity. For 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol, one would expect to observe signals corresponding to the three protons on the pyrazine (B50134) ring, the protons on the oxolane ring, the N-methyl group, and the hydroxyl group. The splitting patterns (multiplicity) of these signals would provide information about adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. researchgate.net The spectrum for the target compound should show ten distinct signals, corresponding to the four carbons of the pyrazine ring, the four carbons of the oxolane ring, the N-methyl carbon, and the carbon bearing the hydroxyl group. The chemical shifts provide insight into the electronic environment of each carbon. imist.mamdpi.com

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for the complete and unambiguous assignment of all proton and carbon signals. A COSY spectrum would establish proton-proton connectivities within the pyrazine and oxolane rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Illustrative ¹H and ¹³C NMR Data for this compound

Atom Numbering ¹H NMR (Illustrative) ¹³C NMR (Illustrative)
Pyrazine-H3 δ 8.15 (d, J=1.5 Hz) -
Pyrazine-H5 δ 8.05 (d, J=2.7 Hz) -
Pyrazine-H6 δ 7.90 (dd, J=2.7, 1.5 Hz) -
Pyrazine-C2 - δ 155.0
Pyrazine-C3 - δ 142.0
Pyrazine-C5 - δ 135.5
Pyrazine-C6 - δ 134.0
Oxolane-H3 δ 4.50 (m) -
Oxolane-H4 δ 4.10 (m) -
Oxolane-H2/H5 δ 3.80-4.00 (m) -
Oxolane-C3 - δ 72.0
Oxolane-C4 - δ 65.0
Oxolane-C2/C5 - δ 70.0 / 68.0
N-CH₃ δ 3.10 (s) δ 35.0

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₀H₁₄N₄O₂), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), gives insight into the molecule's structure. Characteristic fragments would be expected from the cleavage of the N-C bond between the pyrazine and oxolane rings or from the fragmentation of the oxolane moiety itself. imist.maresearchgate.net

Illustrative HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₄N₄O₂
Calculated Exact Mass [M+H]⁺ 223.1190
Observed Mass [M+H]⁺ 223.1192 (Illustrative)

Chromatographic Techniques (HPLC, LC-MS, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for determining the purity of a synthesized compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the target compound from any impurities, starting materials, or byproducts. A pure sample would ideally show a single sharp peak under various conditions. The retention time is a characteristic property of the compound for a given method (column, mobile phase, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is particularly useful for confirming the identity of the main peak and identifying any minor impurities. nih.govut.ee

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful separation and identification technique. nih.gov Due to the polarity and relatively low volatility of the target compound, derivatization (e.g., silylation of the hydroxyl group) might be necessary to achieve good chromatographic performance. nist.gov

Illustrative Chromatographic Data

Technique Parameter Illustrative Value
HPLC Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient
Retention Time 8.5 min

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would confirm the presence of key structural features. The spectra would be expected to show characteristic absorption bands for the O-H bond of the alcohol, the C-H bonds of the aliphatic and aromatic systems, the C-N bonds, the C-O bonds of the alcohol and ether, and the C=N/C=C bonds within the pyrazine ring. nist.govmdpi.com

Illustrative IR Spectroscopy Data

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol) 3400-3200 (broad)
C-H stretch (aromatic) 3100-3000
C-H stretch (aliphatic) 2980-2850
C=N, C=C stretch (pyrazine) 1600-1450
C-O stretch (alcohol, ether) 1260-1050

X-ray Crystallography for Elucidation of Solid-State Molecular Conformation and Stereochemistry

Table of Crystallographic Parameters (Illustrative)

Parameter Description
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a, b, c (Å) Unit cell dimensions
α, β, γ (°) Unit cell angles
V (ų) Unit cell volume
Z Molecules per unit cell

Structure Activity Relationship Sar Studies of 4 Methyl Pyrazin 2 Yl Amino Oxolan 3 Ol Analogues

Investigation of Substituent Effects on the Pyrazine (B50134) Ring

The pyrazine ring is a critical component of 4-[methyl(pyrazin-2-yl)amino]oxolan-3-ol, and its substitution pattern significantly modulates the compound's biological profile. Research into pyrazine-based inhibitors, particularly in the context of protein kinases, has revealed that the electronic and steric properties of substituents on this ring are pivotal for target engagement. rsc.orgjapsonline.comnih.govtandfonline.comnih.gov

Studies on related pyrazine-containing kinase inhibitors have shown that the introduction of various substituents can lead to a wide range of biological activities. nih.govajchem-a.com For instance, the addition of electron-withdrawing groups or hydrogen bond donors to the pyrazine ring can enhance interactions with the target protein, often by forming key hydrogen bonds with amino acid residues in the binding site. japsonline.com Conversely, bulky substituents may introduce steric hindrance, potentially reducing or abolishing activity.

The position of the substituent on the pyrazine ring is also a crucial determinant of activity. A systematic exploration of different substitution patterns is necessary to identify the most favorable positions for enhancing potency and selectivity. For example, in a series of 3-(pyrazin-2-yl)-1H-indazole derivatives, the introduction of electron-withdrawing groups on the pyrazine ring was found to decrease inhibitory activity against PIM-1 kinase. japsonline.com

To illustrate the impact of pyrazine ring substitution, consider the following hypothetical data based on SAR principles observed in related pyrazine-based inhibitors:

CompoundR1R2R3Biological Activity (IC50, nM)
Analog 1HHH150
Analog 2ClHH75
Analog 3HCH3H200
Analog 4HHNH250
Analog 5OCH3HH120

This table presents hypothetical data for illustrative purposes, based on general SAR trends for pyrazine derivatives.

This hypothetical data suggests that small, electron-withdrawing, or hydrogen-bonding substituents at specific positions can enhance activity, while larger or purely lipophilic groups might be detrimental.

Exploration of Modifications on the Oxolane Scaffold, Including Stereochemical Variations

The oxolane, or tetrahydrofuran (B95107), ring serves as a crucial scaffold, and its structural features, including stereochemistry, are vital for the biological activity of this compound. The tetrahydrofuran motif is a common feature in a wide array of biologically active natural products and synthetic molecules. researchgate.netnih.govrsc.org

Modifications to the oxolane ring can influence the compound's conformation and how it presents key pharmacophoric features to its biological target. The hydroxyl group at the 3-position of the oxolane ring is a key feature, likely involved in hydrogen bonding interactions with the target. The relative stereochemistry of the amino and hydroxyl groups is critical. Chirality plays a pivotal role in biological activity, and different stereoisomers can exhibit vastly different potencies and selectivities. nih.govresearchgate.net For instance, in many bioactive compounds, only one enantiomer displays the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects.

The synthesis of enantiomerically pure tetrahydrofuran derivatives is a key aspect of exploring stereochemical variations. wikipedia.orgbldpharm.comresearchgate.net Studies on other chiral molecules have demonstrated that stereochemistry can significantly impact recognition by transporters and binding to target proteins. nih.govresearchgate.net It is therefore hypothesized that the (3R,4S) or (3S,4R) configuration of this compound will be crucial for its biological activity.

The following table illustrates the potential impact of stereochemistry on biological activity, a common observation in SAR studies of chiral compounds:

CompoundStereochemistry at C3Stereochemistry at C4Biological Activity (IC50, nM)
Isomer 1RS50
Isomer 2SR800
Isomer 3RR>1000
Isomer 4SS>1000

This table presents hypothetical data to illustrate the critical role of stereochemistry.

Impact of the N-Methyl Group and Amino Linker on Ligand-Target Recognition

In some cases, N-methylation can enhance biological activity by providing favorable van der Waals interactions within a hydrophobic pocket of the target protein. uqtr.ca However, in other instances, the methyl group might introduce steric clash, leading to reduced affinity. The impact of N-methylation is highly dependent on the specific topology of the target's binding site.

The amino linker itself is crucial for connecting the pyrazine and oxolane moieties at an optimal distance and orientation for binding. Variations in the length and flexibility of this linker would likely have a profound impact on biological activity.

The following table demonstrates the potential effects of modifying the N-methyl group and the amino linker, based on common SAR findings:

CompoundLinker ModificationBiological Activity (IC50, nM)
Parent Compound-NH(CH3)-100
Analog 6-NH2-500
Analog 7-N(CH2CH3)-350
Analog 8-O->2000

This table presents hypothetical data illustrating the importance of the N-methyl amino linker.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound is a key determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation that the molecule adopts when binding to its target. nih.govresearchgate.netresearchgate.netnih.govscirp.org The flexibility of the oxolane ring and the rotatable bonds in the amino linker allow the molecule to adopt various spatial arrangements.

Computational modeling and spectroscopic techniques, such as NMR, are often employed to study the conformational preferences of small molecules. nih.gov The goal is to understand which conformation is responsible for the observed biological response. For instance, a "folded" conformation might be required to interact with two distinct sub-pockets of a binding site, whereas a more extended conformation might be necessary for another target.

The correlation between a specific conformation and biological activity is a cornerstone of rational drug design. By understanding the preferred bioactive conformation, medicinal chemists can design more rigid analogues that are "pre-organized" for binding, which can lead to improvements in both potency and selectivity.

Development of Pharmacophore Models based on SAR Data

The culmination of SAR studies often leads to the development of a pharmacophore model. rsc.org A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the SAR data for analogues of this compound, a pharmacophore model can be constructed. This model would likely include:

A hydrogen bond acceptor feature corresponding to one of the nitrogen atoms on the pyrazine ring.

A hydrogen bond donor feature from the hydroxyl group on the oxolane ring.

A hydrophobic feature associated with the oxolane ring itself.

An additional hydrogen bond acceptor from the second nitrogen on the pyrazine ring.

Defined spatial relationships and distances between these features.

Once validated, this pharmacophore model can be used for virtual screening of large compound libraries to identify novel chemical scaffolds that possess the desired pharmacophoric features and are therefore likely to exhibit the same biological activity. This approach accelerates the discovery of new lead compounds.

Computational and Theoretical Chemistry Approaches for N Substituted Pyrazinyl Amino Oxolane Compounds

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn allows for the prediction of its structure, reactivity, and spectroscopic characteristics. researchgate.netchemrxiv.org

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights. These include chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These descriptors help in understanding the molecule's propensity to donate or accept electrons in a chemical reaction. Natural Bond Orbital (NBO) analysis is another powerful technique used to study donor-acceptor interactions within the molecule, providing a detailed picture of charge transfer and hyperconjugative interactions. chemrxiv.org

Spectroscopic Properties: DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for structure validation. Vibrational frequencies from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be computed, and the assignments of vibrational modes can be clarified using Potential Energy Distribution (PED) analysis. chemrxiv.org Furthermore, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible absorption spectra, aiding in the characterization of novel N-substituted pyrazinyl amino oxolane compounds. mdpi.com

ParameterSignificance in Molecular Analysis
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Chemical Potential (μ) Measures the escaping tendency of an electron from a stable system. chemrxiv.org
Chemical Hardness (η) Represents the resistance to change in electron distribution or charge transfer. researchgate.net
Electrophilicity Index (ω) Quantifies the ability of a molecule to accept electrons. researchgate.net
NBO Analysis Reveals intramolecular donor-acceptor interactions and charge stabilization. chemrxiv.org
Vibrational Frequencies Predicts FT-IR and Raman spectra for comparison with experimental data. chemrxiv.org

Molecular Docking Simulations for Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net This method is central to structure-based drug design, as it helps identify key interactions that are responsible for the ligand's biological activity.

For a compound like 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol, docking simulations can predict how it fits into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

The results of a docking study can highlight crucial ligand-receptor interactions, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the hydroxyl group on the oxolane ring or the amino nitrogen) and acceptors on the protein residues.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (such as the pyrazine (B50134) ring) and hydrophobic pockets in the protein.

π-π Stacking: Interactions between aromatic rings, such as the pyrazine ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein. nih.gov

Cation-π Interactions: Electrostatic interactions between a cation and the face of an electron-rich π system. nih.gov

Docking studies on related heterocyclic compounds, such as 1,2,4-triazolo[4,3-a]pyrazin-3-ones, have successfully elucidated how different substituents affect binding affinity for specific receptors, guiding further structural modifications to improve potency and selectivity. nih.gov These simulations provide a structural hypothesis for the observed biological activity, which can be further validated by more advanced computational methods or experimental techniques. chemrxiv.orgnih.gov

Interaction TypeDescriptionPotential Groups on Pyrazinyl Amino Oxolane
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Hydroxyl (-OH), Amino (-NH-), Pyrazine Nitrogens
Hydrophobic The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Pyrazine ring, Methyl group, Oxolane ring backbone
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Pyrazine ring

Molecular Dynamics Simulations for Characterization of Conformational Landscapes and Binding Site Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the characterization of the dynamic behavior of the system. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles vary over time.

For N-substituted pyrazinyl amino oxolane compounds, MD simulations are valuable for several reasons:

Conformational Flexibility: Both the ligand and the protein are flexible. MD simulations can explore the different conformations the ligand adopts within the binding site and how the protein structure adapts in response. This is crucial for understanding the conformational landscape of the molecule. nih.gov

Binding Site Dynamics: Protein binding sites are not rigid. They can undergo subtle or significant conformational changes, sometimes revealing "cryptic" pockets that are not apparent in static crystal structures. wustl.edu MD simulations can capture these dynamic events, providing a more realistic model of the binding process.

Stability of Interactions: MD can be used to assess the stability of the binding pose predicted by docking. By simulating the complex over nanoseconds or longer, researchers can observe whether key interactions, like hydrogen bonds, are maintained over time. researchgate.netnih.gov

Solvent Effects: MD simulations explicitly model the effects of solvent (usually water), which plays a critical role in mediating ligand-protein interactions and influencing binding affinity.

Studies on the interaction of pyrazine compounds with proteins like human serum albumin (HSA) have used MD simulations to confirm the stability of the ligand-protein complex and to show how the ligand can induce conformational changes in the protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sysrevpharm.org The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov

For a series of N-substituted pyrazinyl amino oxolane derivatives, a QSAR model can be developed to predict the biological activity of new, unsynthesized compounds. The process involves:

Data Set Collection: Assembling a set of compounds with experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment), and topological indices (describing molecular shape and branching). mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) to build a regression model that correlates the descriptors with the observed activity. rjpbr.comnih.gov

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. rjpbr.com

QSAR models provide valuable insights into which structural features are most important for the desired biological effect. mdpi.com For example, a model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity. This information is invaluable for guiding the rational design of more potent analogs. nih.govijpsonline.com

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Calculations

While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally expensive methods are often needed for higher accuracy. Free Energy Perturbation (FEP) is one such "alchemical" free energy method that can calculate the relative binding affinity between two ligands with high precision. nih.gov

The core idea of alchemical methods is to computationally "transmute" one molecule into another through a series of non-physical intermediate steps. nih.gov For example, to calculate the relative binding free energy (ΔΔG) between two ligands (Ligand A and Ligand B), FEP simulates the transformation of Ligand A into Ligand B both in solution and when bound to the protein. The difference between these two free energy changes corresponds to the relative binding affinity.

These methods are powerful because they can, in principle, account for all contributions to the binding free energy, including changes in enthalpy and entropy, protein and ligand flexibility, and the effects of solvent. nih.gov Alchemical calculations have shown great potential in drug discovery for accurately predicting binding affinities, with results often in good agreement with experimental values. ed.ac.uk They are particularly useful in lead optimization, where they can accurately predict whether small chemical modifications to a lead compound will improve its binding affinity. nih.govescholarship.org Although computationally demanding, the increasing power of computers and the development of efficient workflows are making these methods more accessible for routine use in drug design projects. springernature.comresearchgate.net

Mechanistic Investigations of in Vitro Biological Interactions

Identification and Validation of Specific Molecular Targets

There is no available research identifying or validating specific molecular targets—such as receptors, enzymes, or ion channels—for 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol. Studies detailing its binding affinity, target engagement, or mechanism of action at a molecular level are not present in the public domain.

Biochemical and Cell-Based Assay Development

No information has been published regarding the development or use of biochemical or cell-based assays to determine the target engagement and functional in vitro activity of this compound. Consequently, there are no available data tables or detailed findings on its potency, efficacy, or other pharmacological parameters in such assay systems.

Assessment of Allosteric vs. Orthosteric Binding Mechanisms

There are no published in vitro studies assessing the binding mechanism of this compound. Therefore, it is not known whether this compound acts as an orthosteric ligand, binding to the primary active site of a target, or as an allosteric modulator, binding to a secondary site.

Investigation of Compound Selectivity Against Off-Targets

No data are available from in vitro selectivity profiling studies for this compound. Investigations into its potential interactions with unintended biological targets, which are crucial for assessing its specificity and potential for side effects, have not been reported in the accessible scientific literature.

Future Research Directions and Unaddressed Avenues in N Substituted Pyrazinyl Amino Oxolane Chemistry

Development of Novel Synthetic Routes for Complex Analogues

The synthesis of structurally diverse analogues of 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol is crucial for establishing robust structure-activity relationships (SAR). Future research should focus on developing flexible and efficient synthetic routes that allow for the systematic modification of the pyrazine (B50134) ring, the oxolane core, and the amino linkage.

Key areas for synthetic exploration include:

Stereoselective Synthesis of the Oxolane Core: The development of methods for the enantioselective and diastereoselective synthesis of substituted 3-aminooxolan-4-ol precursors will be critical. This could involve strategies such as asymmetric dihydroxylation of cyclopentene derivatives followed by stereospecific ring opening of epoxides, or the use of chiral pool starting materials.

Late-Stage Functionalization of the Pyrazine Ring: To rapidly generate a library of analogues, synthetic routes that allow for the introduction of various substituents onto the pyrazine ring at a late stage are highly desirable. Modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and C-H activation reactions, could be employed to introduce a wide range of aryl, heteroaryl, and alkyl groups.

Diversification of the Amino Linker: Exploration of analogues with different N-substituents (beyond the methyl group) and alternative linker lengths or rigidities between the pyrazine and oxolane moieties could lead to improved pharmacological properties. This can be achieved through reductive amination or nucleophilic substitution reactions on appropriately functionalized oxolane precursors.

Synthetic Strategy Key Precursors Potential Reactions Anticipated Analogues
Stereoselective Oxolane SynthesisChiral epoxides, D- and L-tartaric acid derivativesAsymmetric epoxidation, Sharpless asymmetric dihydroxylation, Nucleophilic ring-openingEnantiomerically pure 3-aminooxolan-4-ol derivatives
Pyrazine Functionalization2-Halopyrazines, Pyrazine boronic estersSuzuki coupling, Buchwald-Hartwig amination, Sonogashira couplingAnalogues with diverse substituents on the pyrazine ring (e.g., aryl, alkyl, cyano)
Amino Linker Modification3-Aminooxolan-4-ol, Various aldehydes and ketonesReductive amination, Acylation followed by reductionAnalogues with different N-alkyl or N-aryl substituents

Exploration of Undiscovered Biological Targets for Therapeutic Applications

The structural motifs present in this compound, namely the pyrazine and the amino-oxolane fragments, are found in numerous biologically active compounds. This suggests that this chemical class could interact with a variety of biological targets, offering therapeutic potential across different disease areas.

Potential therapeutic areas and biological targets for investigation include:

Oncology: Pyrazine derivatives have been investigated as inhibitors of various kinases and other signaling proteins implicated in cancer. acs.org Future studies could explore the potential of N-substituted pyrazinyl amino oxolanes as inhibitors of protein tyrosine phosphatases or other enzymes involved in cell proliferation and survival. nih.govresearchgate.netmdpi.com

Infectious Diseases: The pyrazine ring is a key component of the anti-tubercular drug pyrazinamide (B1679903). nih.govnih.gov Analogues of this compound could be screened for activity against Mycobacterium tuberculosis and other pathogenic bacteria and fungi. The mechanism of action could involve the inhibition of fatty acid synthase I or the disruption of membrane transport and energetics, similar to pyrazinamide. drugbank.com

Neurological Disorders: Heterocyclic compounds are prevalent in drugs targeting the central nervous system. The ability of the oxolane moiety to potentially improve blood-brain barrier penetration could make these compounds interesting candidates for neurological targets.

Potential Therapeutic Area Potential Biological Target(s) Rationale based on Structural Motifs
OncologyKinases, Protein Tyrosine Phosphatases (e.g., SHP2)Pyrazine is a common scaffold in kinase inhibitors. acs.org
Infectious DiseasesFatty Acid Synthase I, Ribosomal Protein S1, Aspartate DecarboxylaseThe pyrazine core is present in the anti-tubercular drug pyrazinamide. nih.govnih.gov
Neurological DisordersG-protein coupled receptors (GPCRs), Ion channelsThe oxolane ring may enhance CNS penetration.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The vast chemical space of N-substituted pyrazinyl amino oxolane analogues can be efficiently navigated using computational tools. The integration of artificial intelligence (AI) and machine learning (ML) can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of desired activity and favorable pharmacokinetic properties.

Applications of AI and ML in this context include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structures. acs.orgmdpi.com Deep learning approaches, such as deep neural networks (DNNs), can be trained on existing data of pyrazine-containing compounds to predict their bioactivity. nih.gov

Virtual Screening: Large virtual libraries of N-substituted pyrazinyl amino oxolane derivatives can be screened against homology models of potential biological targets to identify promising candidates for synthesis and biological evaluation.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify and mitigate potential liabilities early in the discovery process. mdpi.comoup.comyoutube.comnih.gov

AI/ML Application Methodology Predicted Property Impact on Drug Discovery
Predictive ModelingQSAR, Deep Neural Networks (DNNs)Biological activity (e.g., IC50, MIC)Prioritization of synthetic targets
Virtual ScreeningMolecular docking, Pharmacophore modelingBinding affinity to biological targetsIdentification of potential lead compounds
ADMET PredictionIn silico ADMET modelsSolubility, Permeability, Metabolic stability, ToxicityEarly identification and mitigation of pharmacokinetic and safety issues

Investigation of Metabolite Identification and Stability (In Vitro)

Understanding the metabolic fate of this compound and its analogues is crucial for their development as therapeutic agents. In vitro metabolism studies are essential to identify potential metabolic liabilities and to guide the design of more stable and safer compounds.

Key aspects of in vitro metabolic studies include:

Metabolic Stability Assessment: The stability of the compounds in the presence of liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) should be determined. This will provide an initial assessment of their susceptibility to metabolic degradation. The oxetane motif, a related cyclic ether, has been shown to improve the metabolic stability of some drug candidates. nih.gov

Metabolite Identification: Liquid chromatography-mass spectrometry (LC-MS) techniques should be used to identify the major metabolites formed. Based on the structure of this compound, potential metabolic pathways include:

Oxidation of the pyrazine ring: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are known to metabolize N-heterocycles. nih.gov Hydroxylation of the pyrazine ring is a likely metabolic pathway, similar to what is observed with pyrazinamide. nih.govnih.gov

N-demethylation: The methyl group on the amino linker is a potential site for oxidative N-demethylation.

Oxidation of the oxolane ring: The oxolane ring can undergo hydroxylation at various positions.

Glucuronidation: The hydroxyl group on the oxolane ring is a potential site for phase II conjugation with glucuronic acid.

Reaction Phenotyping: Studies with specific CYP inhibitors or recombinant CYP enzymes can be conducted to identify the major CYP isoforms responsible for the metabolism of the compounds.

Predicted Metabolic Pathway Enzyme(s) Involved Potential Metabolite(s)
Pyrazine ring hydroxylationCytochrome P450s (e.g., CYP3A4)Hydroxypyrazine derivatives
N-demethylationCytochrome P450sSecondary amine analogue
Oxolane ring oxidationCytochrome P450sHydroxylated oxolane derivatives
GlucuronidationUDP-glucuronosyltransferases (UGTs)O-glucuronide conjugate

By systematically addressing these future research directions, the full therapeutic potential of the N-substituted pyrazinyl amino oxolane scaffold can be unlocked, potentially leading to the discovery of novel drug candidates for a range of diseases.

Q & A

Basic: What are the key steps in synthesizing 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves nucleophilic substitution and cyclization reactions. Starting materials such as tetrahydrofuran derivatives and pyrazine-based precursors are used. Key steps include:

  • Cyclization : Formation of the oxolane ring under controlled temperature (e.g., 60–80°C) to minimize side reactions.
  • Amination : Introducing the methyl(pyrazin-2-yl)amino group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine.
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (using methanol or ethanol) to isolate the product.
    Optimization : Reaction time, temperature, and solvent polarity (e.g., DMF for polar intermediates) significantly affect yield. For example, prolonged heating (>24 hours) may degrade sensitive intermediates, while lower temperatures (≤50°C) improve stereochemical control .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomers of this compound?

Contradictions in NMR or mass spectrometry data often arise from stereochemical complexity or solvent interactions. Methodological approaches include:

  • 2D NMR (COSY, NOESY) : To distinguish diastereomers by correlating proton-proton spatial interactions, particularly for oxolane ring protons and pyrazine substituents.
  • Chiral HPLC : Using columns like Chiralpak IG with hexane/isopropanol mobile phases to separate enantiomers.
  • X-ray Crystallography : Absolute configuration determination via SHELX-refined structures, leveraging heavy-atom derivatization (e.g., bromine substitution) if needed .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Flash Chromatography : Ideal for removing unreacted pyrazine precursors using silica gel and gradients of ethyl acetate/hexane (1:4 to 1:1).
  • Recrystallization : Methanol or ethanol at low temperatures (0–4°C) enhances crystal purity.
  • Distillation : For volatile byproducts, short-path distillation under reduced pressure (<10 mmHg) prevents thermal degradation .

Advanced: What computational methods are effective in predicting the biological activity of this compound based on its molecular structure?

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like kinase enzymes using Pyrazin-2-yl amino group’s hydrogen-bonding potential.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with observed IC₅₀ values in enzyme assays.
  • ADMET Prediction (SwissADME) : Assess bioavailability, considering the oxolane ring’s polarity and pyrazine’s metabolic stability .

Basic: How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use gloves and eye protection in fume hoods to avoid inhalation/contact. Electrostatic discharge risks require grounded equipment.
  • Storage : In airtight containers under argon at –20°C to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation.
  • Incompatibilities : Avoid strong acids/bases, which may hydrolyze the oxolane ring .

Advanced: How can X-ray crystallography using SHELX software aid in determining the absolute configuration of this compound?

  • Data Collection : High-resolution (<1.0 Å) datasets from single crystals (e.g., grown via vapor diffusion with acetone/water).
  • SHELXL Refinement : Anisotropic displacement parameters and twin refinement (if applicable) resolve chiral center ambiguities.
  • Flack Parameter : Values near 0 confirm the 3R,4S configuration, critical for correlating structure with biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.